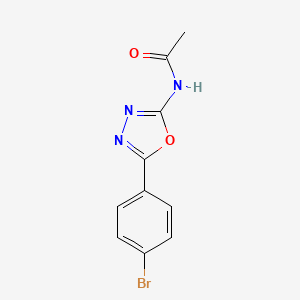

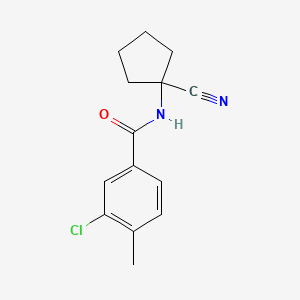

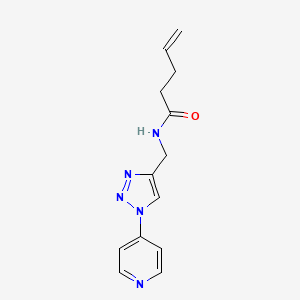

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones, which are known for their broad range of biological activities. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antifungal agents .

Synthesis Analysis

The synthesis of thiazolidinones and thiazolines has been the subject of various studies. One efficient method for synthesizing 2-imino-1,3-thiazolidin-4-ones involves a one-pot protocol under ultrasonic conditions, reacting amines, isocyanates, aldehydes, and chloroform in the presence of sodium hydroxide . Another approach for synthesizing 2-imino-1,3-thiazolidines and thiazolines is through the ring transformation of 2-(thiocyanomethyl)aziridines, which can be interconverted to different derivatives . Additionally, a one-pot, three-component synthesis using ionic liquid-tethered 2-aminobenzimidazoles has been reported, which includes a sequence of reactions leading to the formation of thiazolidine rings .

Molecular Structure Analysis

The molecular structure of thiazolidinones and their derivatives can be elucidated using various techniques such as NMR and X-ray crystallography. For instance, the stereochemical structure of related compounds has been determined unambiguously by X-ray crystallography . NMR techniques have also been employed to confirm the detailed structural characteristics of regioisomeric 2,3-disubstituted 2-imino-1,3-thiazolidin-4-ones .

Chemical Reactions Analysis

Thiazolidinones undergo various chemical reactions that can lead to a wide array of structurally diverse scaffolds. For example, the reaction between N-(anthracen-9-yl)-N'-ethylthiourea and bromoacetic acid derivatives can yield different regioisomeric products, demonstrating interesting regioselectivity depending on the electrophile used . The mass spectrometric behavior of these compounds has revealed characteristic fragmentation pathways and regioisomerization for specific substituent-specific fragmentations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-imino-thiazolidin-4-ones are influenced by their functional groups and substituents. These compounds have been found to exhibit antifungal activity, with certain derivatives showing higher fungicidal effects than others . The reactivity of the amino and active methylene groups adjacent to the carbonyl of the thiazolidin ring makes them useful targets for organic reactions, allowing for the synthesis of biologically active compounds .

Aplicaciones Científicas De Investigación

Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives

- Overview: Derivatives of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and their 5-arylidene counterparts have been synthesized and evaluated for their antifungal properties against seven agricultural fungi. Two new compounds within this class showed significant fungicidal effects, highlighting the potential of this chemical structure in agricultural applications (Liu, Lieberzeit & Anthonsen, 2000).

Synthesis and spectroscopic identification of a new series of 2-iminothiazolidin-4-one compounds from aromatic heterocyclic primary amines

- Overview: This study focuses on synthesizing and characterizing new derivatives of 2-imino-thiazolidin-4-one, along with investigating their antibacterial activities. The process involves multiple stages, starting with the preparation of the starting material, progressing through intermediate compounds, and finally forming the desired 2-imino-3-[4-(substitutedphenyl)-1,3-thiazol-2-yl] thiazolidin-4-ones. These compounds' structures were determined based on extensive spectroscopic analysis (Azeez & Bahram, 2017).

Synthesis and Antimicrobial Activity of Some New Thiazolidin-4-one Derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine

- Overview: A series of derivatives were synthesized and tested against bacterial strains Escherichia coli and Staphylococcus aureus. The compounds, derived from a reaction involving 4-(6-methylbenzo[d]thiazol-2-yl)benzenamine with different substituted benzaldehydes, followed by a cyclocondensation reaction, showed significant antibacterial activity against both gram-negative and gram-positive bacteria (Hussein & Azeez, 2013).

Synthetic Procedures and Chemical Transformations

Efficient synthetic procedure to new 2-imino-1,3-thiazolines and thiazolidin-4-ones promoted by acetonitrile electrogenerated base

- Overview: The study presents a novel and convenient method for the regioselective conversion of N,N′-disubstituted thioureas and 1,2-dielectrophiles into biologically significant 2-imino-thiazoline and 2-imino thiazolidine-4-one derivatives. The synthesis is facilitated by an electrogenerated base (EGB), achieving good yield and high current efficiency (Haouas et al., 2018).

One-Pot Three-Component Synthesis of 2-Imino-1,3-Thiazolines on Soluble Ionic Liquid Support

- Overview: This study reports an efficient one-pot, three-component synthesis of 2-imino-1,3-thiazolidines and 2-imino-1,3-thiazolines using ionic liquid-tethered 2-aminobenzimidazoles. The method includes a series of reactions leading to the formation of the thiazolidine ring, highlighting the utility of 1,2-dichloroethane as a synthetic equivalent for α-haloketone, avoiding the use of toxic halogenating reagents (Chen, Barve & Sun, 2016).

Propiedades

IUPAC Name |

2-imino-3-(4-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS2/c1-4-2-13-7(9-4)10-5(11)3-12-6(10)8/h2,8H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMMSEIYOKZZFNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2C(=O)CSC2=N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-methoxyphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2503609.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2503613.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503616.png)